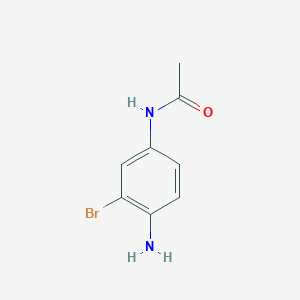

N-(4-amino-3-bromophenyl)acetamide

Description

N-(4-Amino-3-bromophenyl)acetamide is a brominated acetamide derivative characterized by a phenyl ring substituted with an amino group at the para-position and a bromine atom at the meta-position. Its molecular structure combines electron-donating (NH₂) and electron-withdrawing (Br) groups, which influence its physicochemical properties and biological interactions. This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active acetamides, such as analgesics and kinase inhibitors .

Properties

IUPAC Name |

N-(4-amino-3-bromophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c1-5(12)11-6-2-3-8(10)7(9)4-6/h2-4H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSEUXPZMHFLIIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-amino-3-bromophenyl)acetamide can be synthesized through various methods. One common approach involves the reaction of 4-amino-3-bromobenzoyl chloride with acetamide under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps like recrystallization to purify the final product and ensure it meets the required specifications for further applications .

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-3-bromophenyl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

Acylation and Alkylation: The amino group can also participate in acylation and alkylation reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as sodium methoxide or potassium tert-butoxide for substitution reactions.

Oxidizing Agents: Like potassium permanganate or hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted acetamides, while oxidation can produce nitro derivatives .

Scientific Research Applications

Scientific Research Applications

N-(4-amino-3-bromophenyl)acetamide has several notable applications in scientific research:

Chemistry

- Intermediate in Organic Synthesis : It serves as a crucial intermediate in the synthesis of more complex organic molecules and pharmaceuticals. Its ability to undergo nucleophilic substitution reactions allows for the modification of its structure to create derivatives with enhanced properties.

- Antimicrobial Properties : Research indicates that N-(4-amino-3-bromophenyl)acetamide exhibits antimicrobial activity against various bacterial strains. Studies have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), as well as moderate activity against Gram-negative bacteria .

- Anticancer Potential : The compound has been investigated for its anticancer properties. In vitro studies demonstrate that it can inhibit the growth of cancer cell lines, potentially through mechanisms involving apoptosis induction and enzyme inhibition related to cell proliferation .

Pharmaceutical Applications

- Drug Development : The compound is being explored as a potential therapeutic agent for various diseases, particularly in oncology. Its structural characteristics suggest that it may interact with specific molecular targets involved in cancer progression.

Case Study 1: Antimicrobial Activity

A study assessing the antimicrobial efficacy of this compound found that it exhibited a Minimum Inhibitory Concentration (MIC) of 15 µg/mL against Staphylococcus aureus and 20 µg/mL against Escherichia coli. This suggests its potential as a broad-spectrum antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

Case Study 2: Anticancer Studies

In a recent investigation, this compound demonstrated significant cytotoxic effects against various cancer cell lines. The IC₅₀ value was determined to be approximately 25 µM in MCF-7 breast cancer cells, indicating a potent anticancer effect.

Mechanism of Action

The mechanism of action of N-(4-amino-3-bromophenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or proteins involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Crystallographic Insights

Key Compounds for Comparison :

N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide ():

- Substituents : Bromine (para), chlorine (para on adjacent phenyl).

- Crystal Structure : Dihedral angle of 68.21° between bromobenzene and chlorobenzene moieties, influencing packing via N–H···O hydrogen bonds .

- Relevance : Demonstrates how halogen positioning affects intermolecular interactions.

N-(3-chloro-4-hydroxyphenyl)acetamide ():

- Substituents : Chlorine (meta), hydroxyl (para).

- Bioactivity : Identified as a photodegradation product of paracetamol, highlighting stability differences under light exposure .

N-(4-Acetyl-2-bromophenyl)acetamide (): Substituents: Bromine (ortho), acetyl (para).

Bond Length and Geometry :

Pharmacological Activity Comparisons

- Electron-Withdrawing vs. Donor Groups: Bromine (electron-withdrawing) in N-(4-bromophenyl)acetamide reduces electron density on the phenyl ring, affecting receptor binding . Amino groups (electron-donating) in this compound may enhance hydrogen bonding, improving solubility and target affinity.

Biological Activity

N-(4-amino-3-bromophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

This compound is characterized by its amine and bromine substituents on the phenyl ring, which influence its reactivity and biological interactions. The compound can undergo various chemical reactions, including substitution, oxidation, and acylation, which are essential for its biological activity. The bromine atom can be replaced through nucleophilic substitution, while the amino group can be oxidized or reduced to form different derivatives.

The mechanism of action of this compound is believed to involve its interaction with specific molecular targets within cells. For example, its anticancer properties may stem from inhibiting enzymes involved in cell proliferation and survival pathways .

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits promising antimicrobial activity against various pathogens. A study evaluating a series of N-substituted phenyl-2-chloroacetamides found that compounds with similar structures showed effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while exhibiting moderate activity against Gram-negative bacteria and fungi like Candida albicans.

The structure-activity relationship (SAR) indicates that the presence of halogenated substituents enhances lipophilicity, allowing for better membrane penetration and increased efficacy against bacterial strains .

Anticancer Activity

This compound has also been investigated for its anticancer properties . In vitro studies using the MCF7 breast cancer cell line demonstrated significant cytotoxic effects, with the compound inhibiting cell growth effectively compared to control treatments .

Case Study: Anticancer Screening

A detailed examination of this compound's anticancer activity revealed that it inhibits the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. The compound was tested against various cancer cell lines, showing varying degrees of sensitivity. Table 1 summarizes the results of these studies:

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| MCF7 | 15.2 | Significant inhibition |

| SNB-75 | 12.5 | High sensitivity |

| UO-31 | 20.0 | Moderate sensitivity |

| CCRF-CEM | 18.0 | Moderate inhibition |

| EKVX | 22.5 | Low sensitivity |

The data indicate that this compound is particularly effective against specific cancer cell lines, suggesting potential for further development as an anticancer agent.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between this compound and target proteins involved in cancer progression. These studies utilize software like Schrodinger to model how the compound fits into active sites on proteins, revealing potential inhibitory effects on key enzymes linked to tumor growth .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.